2H-3,4'-bi-1,2,4-triazole
Overview
Description
2H-3,4’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is known for its unique structure, which includes two triazole rings connected by a single bond. Triazoles are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,4’-bi-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation . Another approach involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes various reactions to form the desired compound .
Industrial Production Methods
Industrial production of 2H-3,4’-bi-1,2,4-triazole often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in these processes include toluene, benzene, and alcohols, with heating at reflux temperatures .
Chemical Reactions Analysis
Types of Reactions
2H-3,4’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated triazoles with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the nitrogen or carbon atoms of the triazole rings .
Scientific Research Applications
2H-3,4’-bi-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological receptors.
Medicine: Investigated for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2H-3,4’-bi-1,2,4-triazole involves its ability to interact with various molecular targets and pathways. The nitrogen atoms in the triazole rings can form hydrogen bonds and coordinate with metal ions, making it an effective ligand for enzyme inhibition. This interaction can disrupt the normal function of enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
1,2,4-Triazole: A single-ring triazole with similar biological activities.
Benzotriazole: A triazole derivative with a fused benzene ring.
Uniqueness
2H-3,4’-bi-1,2,4-triazole is unique due to its bi-triazole structure, which provides enhanced stability and the ability to form more complex interactions with biological targets. This makes it a valuable compound for drug design and materials science .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSKRWPZZNTOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361290 | |
Record name | 2H-3,4'-bi-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68984-29-2 | |
Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68984-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3,4'-bi-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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